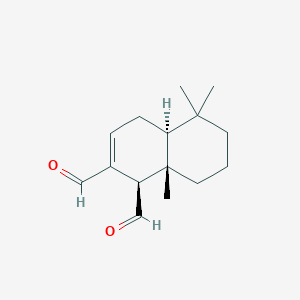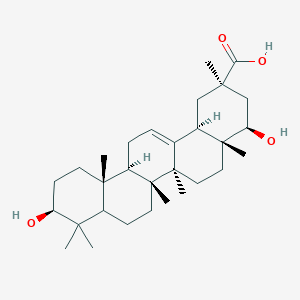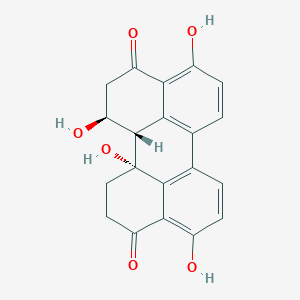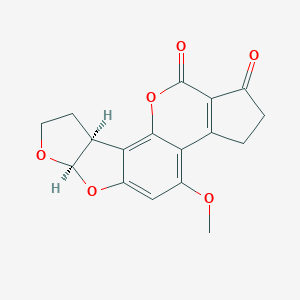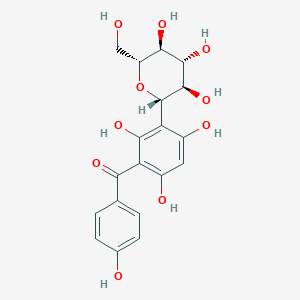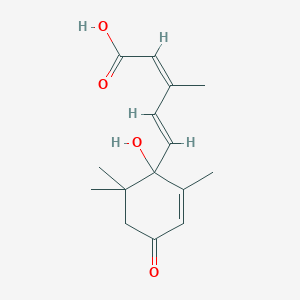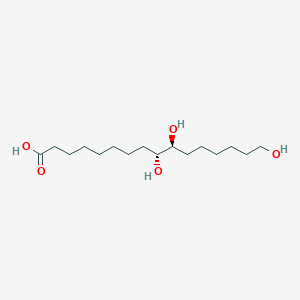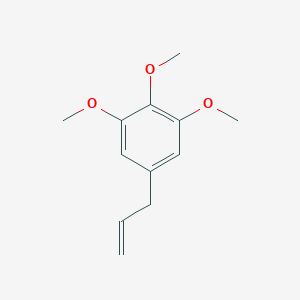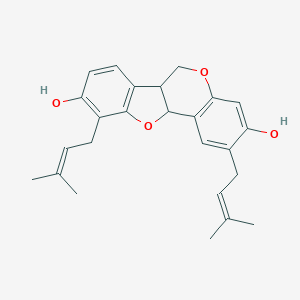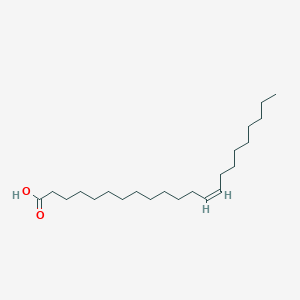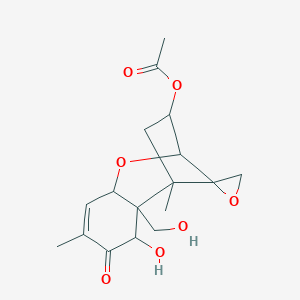
3-Acetyldeoxynivalenol
Übersicht
Beschreibung
3-Acetyldeoxynivalenol (3-Ac-DON) is a trichothecene mycotoxin, which is a derivative of deoxynivalenol (DON) produced by Fusarium species . It is a blood-brain barrier (BBB) permeable mycotoxin . It is found in grains used for livestock feed as well as human consumption, such as cereal and bread .
Synthesis Analysis
3-Ac-DON is formed by acetylation of DON at the C-3 position . It is produced predominantly on wheat, barley, and corn, and less often on oats, rice, rye, and sorghum by Fusarium graminearum and Fusarium culmorum .
Molecular Structure Analysis
The molecular formula of 3-Ac-DON is C17H22O7 . Its molecular weight is 338.35 . The InChI key is ADFIQZBYNGPCGY-HTJQZXIKSA-N .
Chemical Reactions Analysis
A liquid chromatography-tandem mass spectrometry method was developed for simultaneous determination of deoxynivalenol (DON), nivalenol (NIV), and 3-acetyldeoxynivalenol (3AcDON) in grains and feeds .
Physical And Chemical Properties Analysis
The limits of quantification of the method for DON, 3AcDON, and NIV were 11.0, 27.6, and 13.5 ng/g, respectively .
Wissenschaftliche Forschungsanwendungen
Analysis of 3-Acetyl Deoxynivalenol Applications
Analytical Reference Standard: 3-Acetyldeoxynivalenol serves as an analytical reference standard for the determination of mycotoxins in cereals and milk samples, utilizing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) .
Oxidative Stress Studies: This compound is used to study reactive oxygen species (ROS) production and lipid peroxidation (LPO) induction on HepG2 cells, which helps in evaluating oxidative stress status when exposed to mycotoxins .
Enzymatic Interaction Research: Researchers study the enzymatic interactions that lead to the formation of masked forms of deoxynivalenol, such as Deoxynivalenol-3-β-D-glucoside (D3G), by the interaction with glucose .
Metabolite Identification: In wheat, 3-Acetyldeoxynivalenol is used to identify novel deoxynivalenol metabolites through tailored LC-MS/MS methods, contributing to the understanding of mycotoxin metabolism .
Food Processing Impact: The compound’s reduction during common thermal food processing methods like baking, boiling, and frying is studied to understand its fate and potential reduction of mycotoxins in food .
Isotopically Labeled Standards: It is also used as an isotopically labeled standard to study the presence and effects of trichothecene mycotoxins produced by Fusarium molds in various applications .
Veterinary Medicine Research: In veterinary medicine, 3-Acetyldeoxynivalenol is studied for its impact on pigs’ immune response and the pathogenesis of specific bacterial diseases due to its prevalence in cereals .
Wirkmechanismus
Target of Action
3-Acetyl Deoxynivalenol (3-ADON) is a derivative of Deoxynivalenol (DON), which belongs to type B trichothecenes . These are secondary metabolites generated by various fungi, particularly by Fusarium species . The primary target of 3-ADON, like DON, is the ribosome . It binds to the 60S subunit of the ribosome , affecting protein synthesis.
Mode of Action
3-ADON interacts with its target, the ribosome, leading to alterations in protein synthesis . This interaction results in changes in the transcriptome, particularly affecting the glycerophospholipid metabolism pathway and phospholipase D signaling pathways .
Biochemical Pathways
The interaction of 3-ADON with the ribosome affects various biochemical pathways. The most significant impact is on the glycerophospholipid metabolism pathway . This leads to downregulation of several lipids, including PC (15:0/16:0), PC (16:1/18:3), PC (18:1/22:6), PC (16:0/16:0), PC (16:0/16:1), PC (16:1/18:1), PC (14:0/18:2), PE (14:0/16:0) and PE (18:1/18:3) .
Pharmacokinetics
It is known that 3-adon and other trichothecenes are rapidly absorbed following ingestion
Result of Action
The interaction of 3-ADON with the ribosome and the subsequent alterations in biochemical pathways lead to significant changes at the molecular and cellular levels. These changes include hepatic steatosis, which is associated with altered expression of genes related to lipid oxidation, lipogenesis, and lipolysis . The effects of 3-ADON on lipid metabolism in cells are mainly realized through the PC-PE cycle .
Action Environment
The action of 3-ADON can be influenced by various environmental factors. For instance, the production of 3-ADON by Fusarium species can be affected by temperature and pH . Furthermore, the enzyme 3-AC-DON oxidase, which degrades 3-ADON, requires metal ions as a cofactor . Therefore, the presence and concentration of these ions in the environment can influence the action and stability of 3-ADON.
Safety and Hazards
3-Ac-DON is highly flammable and toxic in contact with skin or if inhaled . It causes serious eye irritation . It causes damage to the central nervous system and respiratory system . It may cause damage to the central nervous system, respiratory system, blood, kidneys, and liver through prolonged or repeated exposure .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-18,13(21)12(8)20)15(3)5-10(23-9(2)19)14(24-11)17(15)7-22-17/h4,10-11,13-14,18,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIQZBYNGPCGY-HTJQZXIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891850 | |
| Record name | 3-Acetyldeoxynivalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50722-38-8 | |
| Record name | 3-Acetyldeoxynivalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50722-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyldeoxynivalenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050722388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyldeoxynivalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl Deoxynivalenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXYNIVALENOL 3-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/838JJ2425Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3-acetyldeoxynivalenol and why is it of concern?
A1: 3-Acetyldeoxynivalenol (3-ADON) is a type B trichothecene mycotoxin, primarily produced by certain Fusarium species like Fusarium graminearum. It often contaminates cereal crops such as wheat and barley, posing a risk to human and animal health. []
Q2: How does 3-ADON exert its toxic effects?
A2: 3-ADON, like other trichothecenes, primarily targets actively dividing cells. It inhibits protein synthesis by binding to the ribosomes, disrupting crucial cellular processes. This leads to a range of adverse effects, particularly in the gastrointestinal tract, immune system, and rapidly dividing tissues. [, ]
Q3: What happens to 3-ADON once ingested?
A4: Research in broiler chickens and pigs revealed that 3-ADON is rapidly absorbed and undergoes nearly complete presystemic hydrolysis to DON. This suggests that a significant portion of the ingested 3-ADON might exert its effects as DON after being metabolized by the body. [, ]
Q4: How is 3-ADON detected and quantified in food and feed?
A4: Several analytical methods have been developed to detect and quantify 3-ADON in various matrices. These methods include:
- Gas Chromatography (GC): This technique involves separating 3-ADON from other sample components based on volatility. Detection can be achieved using electron capture detectors (ECD) or mass spectrometry (MS). []
- High-Performance Liquid Chromatography (HPLC): This method separates 3-ADON based on its chemical properties and utilizes various detectors, including diode array detectors (DAD) and MS. [, ]
- Enzyme-Linked Immunosorbent Assay (ELISA): This technique utilizes antibodies specific to 3-ADON for detection and quantification. It's a relatively rapid and cost-effective method, suitable for screening purposes. [, ]
Q5: What are the challenges in accurately measuring 3-ADON levels?
A5: Accurately measuring 3-ADON levels can be challenging due to factors like:
- Co-occurrence with other mycotoxins: 3-ADON often occurs alongside other mycotoxins, necessitating methods capable of simultaneously analyzing multiple compounds. [, , ]
Q6: What are the advantages of using stable isotope dilution analysis for 3-ADON quantification?
A6: Stable isotope dilution analysis (SIDA) offers several advantages for 3-ADON quantification, including:
- Reduced Matrix Effects: The use of an isotopically labeled analog of the analyte helps minimize matrix effects, enhancing the reliability of the results. [, ]
Q7: How is 3-ADON biosynthesized by Fusarium fungi?
A12: The biosynthesis of 3-ADON in Fusarium species involves a complex multi-step pathway starting with the precursor molecule, farnesyl pyrophosphate. This pathway includes several enzymatic reactions, including cyclization, oxidation, and acetylation steps. Studies using labeled precursors, such as [1-13C]acetate, have provided insights into the biosynthetic route and the key intermediates involved. [, , , , , ]
Q8: What is the role of isotrichodermin in 3-ADON biosynthesis?
A13: Isotrichodermin is a key intermediate in the biosynthetic pathway of 3-ADON. Studies have demonstrated that Fusarium culmorum can convert isotrichodermin to 3-ADON through a series of enzymatic steps involving hydroxylations, acetylations, and deacetylations. [, , ]
Q9: What factors influence 3-ADON production by Fusarium graminearum?
A9: Several factors have been identified that can influence 3-ADON production by Fusarium graminearum, including:
- Metal ions: Studies have shown that the presence of certain metal ions, such as Mg2+, Mn2+, Zn2+, and Fe2+, can either stimulate or inhibit 3-ADON production, depending on their concentration and the specific metal ion. [, ]
Q10: What is the chemical structure of 3-ADON?
A10: 3-Acetyldeoxynivalenol (3-ADON) is a type B trichothecene mycotoxin. Its chemical structure consists of a core tetracyclic ring system, characteristic of trichothecenes, with an epoxide group at the 12,13-carbon positions. It has a hydroxyl group at C-15 and an acetyl group attached to the hydroxyl group at the C-3 position.
Q11: What is the molecular formula and weight of 3-ADON?
A11: The molecular formula of 3-ADON is C17H22O7, and its molecular weight is 338.36 g/mol.
Q12: What are the spectroscopic characteristics of 3-ADON?
A12: 3-ADON can be characterized by various spectroscopic techniques, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



